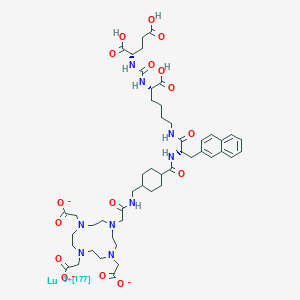
PSMA-617 Lu-177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium Lu-177 vipivotide tetraxetan is a radiopharmaceutical medication used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC) . It is a targeted radioligand therapy composed of PSMA-617, a human prostate-specific membrane antigen-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . This compound has shown potential antineoplastic activity against PSMA-expressing tumor cells .
Preparation Methods
The synthesis of Lutetium Lu-177 vipivotide tetraxetan involves the conjugation of PSMA-617 with lutetium-177 . The process begins with the preparation of PSMA-617, which is a ligand that binds specifically to PSMA. This ligand is then conjugated to lutetium-177, a beta-emitting radioisotope, through a chelation process . The industrial production of this compound involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Lutetium Lu-177 vipivotide tetraxetan primarily undergoes radiolabeling reactions . The key reaction involves the chelation of lutetium-177 with the PSMA-617 ligand . This reaction is typically carried out under mild conditions to preserve the integrity of the ligand . The major product formed from this reaction is the radioconjugate, which is used for therapeutic purposes .
Scientific Research Applications
Lutetium Lu-177 vipivotide tetraxetan has a wide range of scientific research applications, particularly in the field of medicine . It is primarily used for the treatment of PSMA-positive metastatic castration-resistant prostate cancer . The compound has shown significant efficacy in clinical trials, leading to its approval by regulatory authorities in the United States and the European Union . Additionally, it is being explored for its potential use in other types of cancer that express PSMA .
Mechanism of Action
The mechanism of action of Lutetium Lu-177 vipivotide tetraxetan involves the targeting and binding of the PSMA-617 ligand to PSMA-expressing tumor cells . Upon binding, the beta-emitting radioisotope lutetium-177 delivers targeted radiation to the tumor cells, leading to their destruction . This targeted approach minimizes damage to surrounding healthy tissues .
Comparison with Similar Compounds
Lutetium Lu-177 vipivotide tetraxetan is unique in its ability to specifically target PSMA-expressing tumor cells . Similar compounds include other radioligand therapies that target different tumor-associated antigens . For example, lutetium-177 dotatate targets somatostatin receptors in neuroendocrine tumors . The specificity of Lutetium Lu-177 vipivotide tetraxetan for PSMA makes it particularly effective for the treatment of prostate cancer .
Properties
Molecular Formula |
C49H68LuN9O16 |
|---|---|
Molecular Weight |
1216.1 g/mol |
IUPAC Name |
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2 |
InChI Key |
RSTDSVVLNYFDHY-IOCOTODDSA-K |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3] |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















